![molecular formula C14H10F3NO3 B2497637 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid CAS No. 339024-98-5](/img/structure/B2497637.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid is a useful research compound. Its molecular formula is C14H10F3NO3 and its molecular weight is 297.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Friedel-Crafts Reaction
The asymmetric Friedel–Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes is efficiently catalyzed by Sc III triflate complex of (4′ S,5′ S)-2,6-bis[4′-(triisopropylsilyl) oxymethyl-5′-phenyl-1′,3′-oxazolin-2′-yl]pyridine (pybox 3). This process usually forms 4,4-diaryl-2-oxo-butyric acid methyl esters with good yields and up to 99% enantioselectivity (Faita et al., 2010).
Potential Calcium-Channel Antagonist Activity
Compounds including 3-pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belong to a class of 1,4-dihydropyridines displaying calcium modulatory properties. Their structures feature specific conformations and intermolecular hydrogen bonding, which could influence their biological activity (Linden et al., 2011).
Synthesis of Functionalized Benzenes and Pyridines
1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives are prepared to provide trifluoromethyl-substituted phthalates or benzoates. This process is significant for the synthesis of 4-(trifluoromethyl)pyridinecarboxylic acids, using various dienophiles (Volle & Schlosser, 2002).
Formation of Lanthanide Coordination Polymers
Complexes of formulas Ln(pydc)(Hpydc) and Ln(pydc)(bc)(H2O) form three-dimensional frameworks with unique topologies, such as rutile and rutile-related topologies. These complexes have implications in the field of material sciences and coordination chemistry (Qin et al., 2005).
Hydrogen-Bonding Network in Crystal Structures
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, demonstrating the impact of molecular structure on the crystal packing and stability. Such insights are crucial for understanding molecular interactions in solid forms (Ye & Tanski, 2020).
Metal-Organic Framework Structure
Puckered-boat conformation hexameric water clusters in a metal-organic framework built from CuII and 1,2,4,5-benzenetetracarboxylic acid demonstrate the intricate nature of 3D network structures in coordination chemistry (Ghosh & Bharadwaj, 2004).
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-5-6-12(19)18(8-11)7-9-1-3-10(4-2-9)13(20)21/h1-6,8H,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGBWWPYUSWMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)
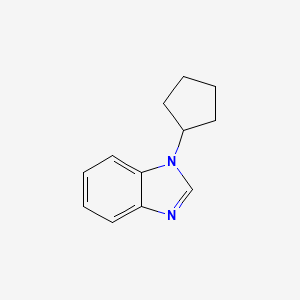
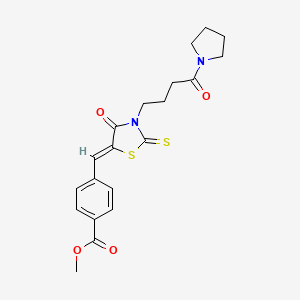

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)
![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
![(3R)-5-oxo-2H,3H,5H,9bH-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)
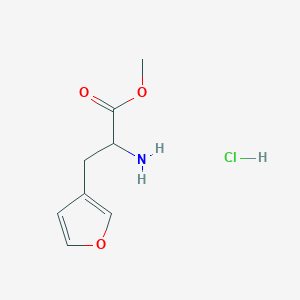
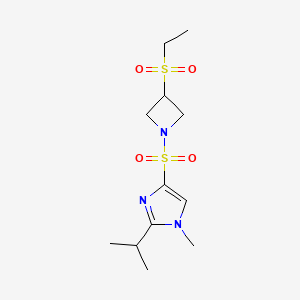
![2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2497573.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenoxypropanamide](/img/structure/B2497574.png)
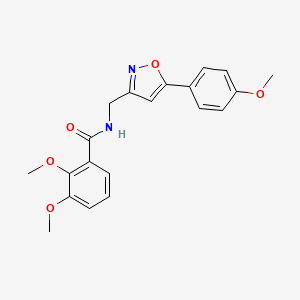
![N-(3,4-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2497576.png)
